N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide
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Overview
Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a pentanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide typically involves the following steps:
Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved by the oxidation of 5-chloro-2-acetylthiophene using sodium chlorite in the presence of potassium dihydrogen phosphate.
Cyclization to form the oxadiazole ring: The 5-chlorothiophene-2-carboxylic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is subsequently cyclized with carbon disulfide to form the 1,3,4-oxadiazole ring.
Formation of the pentanamide group: The final step involves the reaction of the oxadiazole derivative with pentanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
The industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antiviral, antibacterial, and antifungal agent due to its heterocyclic structure.
Materials Science: It can be used in the development of organic semiconductors and nonlinear optical materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
4-(4-chlorothiophen-2-yl)thiazol-2-amine: Contains a thiazole ring instead of an oxadiazole ring.
Uniqueness
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide is unique due to the presence of both a thiophene and an oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c1-2-3-4-9(16)13-11-15-14-10(17-11)7-5-6-8(12)18-7/h5-6H,2-4H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZAATNAMNQOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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